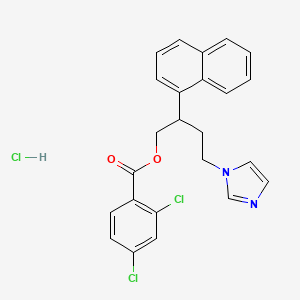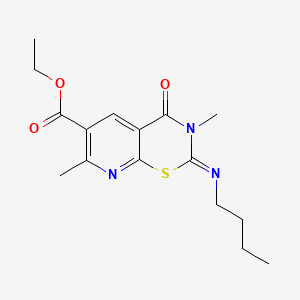
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It features an acridine moiety substituted with a chlorine atom at the 4-position and a thioether linkage to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.
Chlorination: The acridine derivative is then chlorinated at the 4-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Thioether Formation: The chlorinated acridine is reacted with a thiol derivative, such as thiophenol, under basic conditions to form the thioether linkage.
Phenyl Substitution: Finally, the phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified acridine moieties
Substitution: Amino or alkoxy derivatives
科学研究应用
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given the acridine structure’s known interactions with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules, particularly DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide
- Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
- Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Uniqueness
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific substitution pattern and the presence of both the acridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
134826-41-8 |
|---|---|
分子式 |
C21H14ClNOS |
分子量 |
363.9 g/mol |
IUPAC 名称 |
2-(4-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-17-11-6-10-16-20(17)23-18-12-5-4-9-15(18)21(16)25-13-19(24)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI 键 |
NKJINFXIYIQUFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



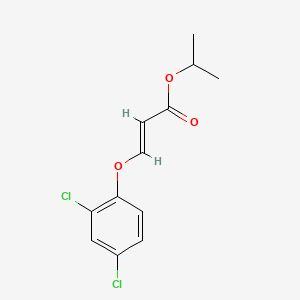
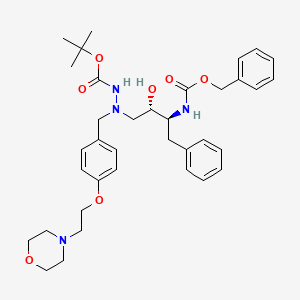
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)


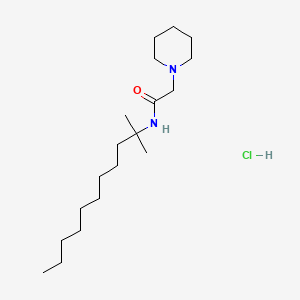
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)


